11-(2-hydroxy-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(2-hydroxy-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes a hydroxy and methoxy group on the phenyl ring, as well as a dimethyl substitution on the benzodiazepine core.
Preparation Methods
The synthesis of 11-(2-hydroxy-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various synthetic routes. One efficient method involves the carbonylative Sonogashira reaction followed by aza-Michael addition cyclocondensation . This one-pot synthesis method uses iodobenzene and terminal alkynes as starting materials, with a Pd-catalyst to facilitate the carbonylative coupling. The subsequent cyclocondensation is catalyzed by Cp2TiCl2 and m-phthalic acid in ethanol, yielding the desired benzodiazepine compound with high efficiency .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the benzodiazepine ring can be reduced to an alcohol using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include PCC for oxidation, NaBH4 for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
11-(2-hydroxy-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of other complex benzodiazepine derivatives.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in studying receptor-ligand interactions.
Medicine: Due to its benzodiazepine core, it has potential therapeutic applications as an anxiolytic, sedative, or anticonvulsant agent.
Industry: It can be used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 11-(2-hydroxy-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and producing anxiolytic and sedative effects . The molecular targets and pathways involved include the GABA-A receptor and associated signaling pathways.
Comparison with Similar Compounds
This compound can be compared with other benzodiazepines such as diazepam, fludiazepam, nordazepam, nitrazepam, clonazepam, and oxazepam . While all these compounds share the benzodiazepine core, 11-(2-hydroxy-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitutions, which may confer distinct pharmacological properties and interactions.
Properties
CAS No. |
327102-32-9 |
---|---|
Molecular Formula |
C22H24N2O3 |
Molecular Weight |
364.4g/mol |
IUPAC Name |
6-(2-hydroxy-5-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C22H24N2O3/c1-22(2)11-17-20(19(26)12-22)21(14-10-13(27-3)8-9-18(14)25)24-16-7-5-4-6-15(16)23-17/h4-10,21,23-25H,11-12H2,1-3H3 |
InChI Key |
HJOXXCYDDPBJNJ-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=CC(=C4)OC)O)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=CC(=C4)OC)O)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.